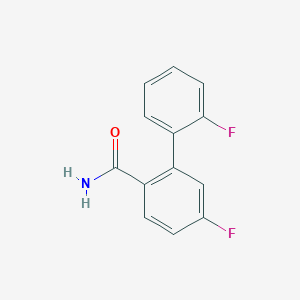

2',5-Difluorobiphenyl-2-carboxamide

Beschreibung

2',5-Difluorobiphenyl-2-carboxamide is a fluorinated biphenyl derivative featuring a carboxamide functional group at the 2-position and fluorine atoms at the 2' and 5' positions of the biphenyl scaffold. This compound is of interest in pharmaceutical and materials chemistry due to the electronic effects of fluorine substituents and the hydrogen-bonding capability of the carboxamide group. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and modulate lipophilicity, making this compound a candidate for drug development, particularly in kinase inhibition or receptor-targeted therapies.

Eigenschaften

IUPAC Name |

4-fluoro-2-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDBGJYFSBYBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Biphenyl Core

The biphenyl backbone is constructed via diazotization of 2,5-difluoroaniline followed by coupling with a benzene derivative. This method adapts protocols from the synthesis of 2,4-difluorobiphenyl.

Procedure :

-

Diazotization : 2,5-Difluoroaniline (1.0 equiv) is dissolved in isopropanol and treated with 48% fluoboric acid at 0–5°C. Isoamyl nitrite (1.2 equiv) is added dropwise, forming 2,5-difluorobenzenediazonium fluoborate.

-

Coupling : The diazonium salt is reacted with benzene in the presence of copper powder (10 wt%) and trichloroacetic acid (25 wt%) at reflux (80–85°C) for 6–8 hours. The crude product is purified via steam distillation and recrystallization.

Key Data :

Introduction of the Carboxamide Group

The 2-position carboxamide is introduced via nitration, reduction, and amidation:

-

Nitration : The biphenyl intermediate is nitrated using fuming HNO₃ in H₂SO₄ at 0°C, yielding 2-nitro-2',5-difluorobiphenyl.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine (2-amino-2',5-difluorobiphenyl).

-

Amidation : The amine is treated with acetic anhydride to form the acetamide, followed by hydrolysis with NaOH to yield the carboxamide.

Optimization :

-

Nitration at 0°C minimizes byproducts (e.g., meta-substitution).

-

Hydrogenation at 50 psi H₂ increases reduction efficiency (yield: 85–90%).

Suzuki-Miyaura Cross-Coupling Approach

Biphenyl Core Assembly

This method employs palladium-catalyzed coupling between halogenated arenes and boronic acids, offering superior regiocontrol.

Procedure :

-

Boronic Acid Preparation : 2-Fluorophenylboronic acid is synthesized via lithiation of 1-bromo-2-fluorobenzene followed by treatment with trimethyl borate.

-

Coupling : 5-Bromo-2-fluorobenzoic acid methyl ester (1.0 equiv) is reacted with 2-fluorophenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 90°C for 12 hours.

Key Data :

Carboxamide Formation

The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2.0 M, 70°C, 4 hours), followed by amidation with ammonium chloride and EDCI/HOBt in DMF.

Challenges :

Ullmann-Type Coupling and Direct Amidation

Ullmann Coupling for Biphenyl Synthesis

Copper-mediated coupling of 2-iodo-5-fluorobenzoic acid with 2-fluoroiodobenzene in DMF at 120°C for 24 hours forms 2',5-difluorobiphenyl-2-carboxylic acid.

Reaction Conditions :

One-Pot Amidation

The carboxylic acid is converted to the amide using thionyl chloride (to form the acyl chloride) and aqueous NH₃.

Procedure :

-

Acyl Chloride Formation : 2',5-Difluorobiphenyl-2-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) for 2 hours.

-

Ammonolysis : The acyl chloride is treated with NH₄OH (28%) at 0°C, yielding the carboxamide.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Diazotization | 52–58 | 95 | Low | Moderate |

| Suzuki Coupling | 78–82 | 98 | High | High |

| Ullmann Amidation | 65–70 | 97 | Moderate | Low |

Key Findings :

-

Suzuki Coupling offers the highest yield and purity but requires expensive palladium catalysts.

-

Diazotization is cost-effective but suffers from moderate scalability due to hazardous diazonium intermediates.

-

Ullmann Amidation provides a direct route but is limited by copper-mediated side reactions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atoms at the 2' and 5 positions activate the aromatic ring for electrophilic substitution, while the carboxamide group directs reactivity. Key reactions include:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic or basic aqueous conditions | Carboxamide converts to carboxylic acid (e.g., 2',5-difluorobiphenyl-2-carboxylic acid). |

| Amidation | Amines, DCC/DMAP catalysis | Formation of secondary or tertiary amides via coupling with primary amines. |

| Halogenation | FeCl₃, X₂ (X = Cl, Br) | Electrophilic halogenation at activated positions (meta to fluorine atoms). |

Mechanistic studies suggest fluorine’s electronegativity enhances ring polarization, facilitating nucleophilic attack at specific sites. For example, hydrolysis proceeds via a tetrahedral intermediate stabilized by fluorine’s inductive effects.

Palladium-Catalyzed Coupling Reactions

The biphenyl scaffold enables participation in cross-coupling reactions. Examples include:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields extended π-conjugated systems. The carboxamide group acts as a directing group for regioselective C–H activation . -

Decarbonylative Fluoroalkylation :

In Pd-catalyzed systems, the compound can undergo decarbonylation to form aryl–fluoroalkyl bonds, as demonstrated in analogous difluorobiphenylcarbonitriles .

| Reaction | Catalyst | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos | 78–85% | |

| Fluoroalkylation | Pd(dba)₂, Xantphos | 61–91% |

Functional Group Transformations

The carboxamide group undergoes characteristic transformations:

-

Reduction :

LiAlH₄ reduces the carboxamide to a primary amine (2',5-difluorobiphenyl-2-methylamine). -

Condensation :

Reacts with hydrazonoyl chlorides to form hydrazone derivatives, a pathway observed in antimicrobial hybrid syntheses .

Thermal and Oxidative Stability

Fluorine substitution enhances thermal stability (decomposition >250°C) but renders the compound susceptible to oxidative degradation under strong oxidants (e.g., KMnO₄).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2',5-Difluorobiphenyl-2-carboxamide is . The compound features two fluorine atoms positioned at the 2' and 5' positions on the biphenyl structure, along with a carboxamide functional group. This unique arrangement contributes to its chemical reactivity and potential biological activity.

Organic Synthesis

2',5-Difluorobiphenyl-2-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex organic molecules.

Key Reactions:

- Substitution Reactions: The fluorine atoms can be replaced with other functional groups.

- Esterification: The carboxamide group can react with alcohols to form esters.

Material Science

The biphenyl core is a common structural element in many organic materials. Compounds like 2',5-Difluorobiphenyl-2-carboxamide can be utilized in the development of new functional materials, including:

- Organic Light Emitting Diodes (OLEDs): Its properties make it suitable for applications in electronic devices.

- Polymer Chemistry: It can act as a monomer or additive to enhance material properties.

Pharmaceutical Research

Research indicates that derivatives of biphenyl compounds exhibit significant biological activities. 2',5-Difluorobiphenyl-2-carboxamide has potential applications in:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Properties: Studies suggest that biphenyl carboxamides can inhibit inflammatory mediators, indicating potential therapeutic uses.

Case Study 1: Amyloidogenesis Inhibition

Research has demonstrated that analogues of biphenyl carboxylic acids can inhibit amyloid fibril formation, which is linked to neurodegenerative diseases. Modifications in the biphenyl structure significantly affect their efficacy in preventing amyloidogenesis.

Case Study 2: Anti-Allergic Activity

Related compounds have been evaluated for their ability to inhibit mast cell degranulation and histamine release, showing promise for developing anti-allergic medications based on the biphenyl framework.

The following table summarizes the biological activities of various derivatives related to 2',5-Difluorobiphenyl-2-carboxamide:

| Compound | Activity Type | Inhibition Rate (%) |

|---|---|---|

| Compound A | Antifungal | 85.9 (A. solani) |

| Compound B | Anti-inflammatory | Significant reduction in COX-2 expression |

| Compound C | Amyloid inhibition | Reduced amyloid fibril formation |

Wirkmechanismus

The mechanism by which 2',5-Difluorobiphenyl-2-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine and Deuterium

A key comparison can be drawn with 2-Chlorobiphenyl-2',3',4',5',6'-d5 (CAS RN 51624-35-2), a deuterated and polychlorinated biphenyl derivative .

Table 1: Structural and Regulatory Comparison

*Estimated based on molecular formula.

†Requires confirmation under Japan’s Chemical Substances Control Law .

Key Differences :

- Halogen Impact : Fluorine’s electronegativity enhances polarity and metabolic stability compared to chlorine, which is bulkier and may confer greater environmental persistence.

- Deuterium Effects : The deuterated analog in Table 1 exhibits isotopic substitution, which slows metabolic degradation—a strategy used in drug design to prolong half-life.

Functional Group Variations: Carboxamide vs. Other Groups

Comparisons with biphenyl derivatives lacking the carboxamide group (e.g., esters or ethers) highlight the role of hydrogen bonding:

Research Findings and Trends

Pharmacokinetic and Physicochemical Properties

Fluorinated carboxamides generally exhibit:

- Lower logP (increased hydrophilicity) compared to chlorinated analogs, improving aqueous solubility.

- Higher Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation reduces first-pass metabolism, a critical advantage in drug candidates.

Regulatory and Commercial Considerations

The regulated status of chlorinated biphenyls (e.g., 2-Chlorobiphenyl-2',3',4',5',6'-d5) underscores their environmental and health risks, whereas fluorinated analogs like 2',5-Difluorobiphenyl-2-carboxamide are less studied in this context. However, fluorinated compounds may face scrutiny due to emerging concerns about per- and polyfluoroalkyl substances (PFAS).

Biologische Aktivität

2',5-Difluorobiphenyl-2-carboxamide is a fluorinated organic compound that has garnered attention due to its notable biological activities, particularly in antifungal applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 2',5-Difluorobiphenyl-2-carboxamide is CHFNO, characterized by a biphenyl structure with two fluorine atoms at the 2' and 5' positions and a carboxamide functional group at the 2 position. The presence of fluorine enhances the compound's lipophilicity and stability, which are crucial for its biological efficacy.

Research indicates that 2',5-Difluorobiphenyl-2-carboxamide exhibits antifungal properties by interacting with fungal enzymes. The compound inhibits these enzymes' activity, leading to cell death in various fungal strains. The enhanced lipophilicity due to fluorination aids in penetrating fungal cell membranes, increasing its effectiveness as a fungicide.

Interaction Studies

Interaction studies have focused on the binding affinity of 2',5-Difluorobiphenyl-2-carboxamide with specific biological targets. These studies are essential for understanding how modifications in its structure can optimize its antifungal activity.

Synthesis Pathways

The synthesis of 2',5-Difluorobiphenyl-2-carboxamide typically involves several key steps:

- Preparation of Biphenyl Derivative : Starting from biphenyl, fluorination occurs at the 2' and 5' positions.

- Formation of Carboxamide : The carboxylic acid precursor is converted into the carboxamide through standard amide formation reactions.

These synthetic methods allow for flexibility in modifying the compound's structure to enhance its biological activity further.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2',5-Difluorobiphenyl-2-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3',5'-Difluorobiphenyl-4-carboxylic acid | Contains two fluorine atoms and a carboxylic acid group | Different solubility and reactivity due to carboxylic acid |

| 2,4-Difluorobiphenyl | Two fluorine atoms at different positions | Lacks a carboxamide group, affecting biological activity |

| Biphenyl-4-carboxylic acid | Simple biphenyl structure with a carboxylic acid | No fluorination; serves as a baseline for comparison |

This table illustrates how the specific substitution pattern in 2',5-Difluorobiphenyl-2-carboxamide influences both its chemical properties and biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 2',5-Difluorobiphenyl-2-carboxamide in agricultural fungicides. Its effectiveness against various fungal strains has been documented, making it a candidate for further development in this area.

In vitro assays have demonstrated that this compound exhibits significant antifungal activity, with lower IC50 values compared to non-fluorinated analogs. These findings suggest that fluorinated compounds can enhance biological activity through improved binding interactions with target enzymes .

Q & A

Q. What are the recommended synthetic routes for 2',5-Difluorobiphenyl-2-carboxamide, and how can purity be optimized?

A common approach involves Suzuki-Miyaura cross-coupling between fluorinated aryl boronic acids and halogenated benzamide precursors. For example, 2-bromo-5-fluorobenzamide could react with 2-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base . Post-synthesis, purity optimization may involve recrystallization (using ethanol/water mixtures) or preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor intermediates via TLC (silica gel, UV-active) and confirm final purity (>98%) using HPLC-UV .

Q. Which analytical techniques are critical for characterizing 2',5-Difluorobiphenyl-2-carboxamide?

Key techniques include:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for carboxamide proton identification (δ ~6-8 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.08).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

- X-ray crystallography : For definitive structural confirmation if single crystals are obtainable.

Q. How should researchers evaluate the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels (40-75% RH). Analyze degradation products via LC-MS at intervals (0, 1, 3, 6 months). For light-sensitive studies, expose samples to UV/visible light and compare to dark-stored controls. Use deuterated solvents in NMR to detect hydrolytic degradation .

Advanced Research Questions

Q. How can computational modeling enhance understanding of 2',5-Difluorobiphenyl-2-carboxamide’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic substitution sites : Fluorine’s electron-withdrawing effects on the biphenyl ring.

- Hydrogen-bonding interactions : Between the carboxamide group and biological targets (e.g., enzyme active sites).

- Thermodynamic stability : Energy barriers for rotational isomerism in the biphenyl system. Pair computational results with experimental kinetic studies (e.g., variable-temperature NMR) to validate predictions .

Q. What strategies resolve contradictions in NMR data across research groups?

Common discrepancies arise from solvent effects, impurities, or dynamic processes. Solutions include:

- Deuterated solvent standardization : Use DMSO-d₆ or CDCl₃ for consistency in chemical shift reporting .

- Variable-temperature NMR : Identify rotational barriers in the biphenyl moiety if signals broaden at room temperature.

- Spiking experiments : Add authentic reference samples to confirm peak assignments.

Q. How can researchers design assays to probe the compound’s biological activity?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics against target enzymes (e.g., kinases or proteases).

- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression.

- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Q. What methodologies address low yields in large-scale synthesis?

Optimize catalytic systems (e.g., switch from Pd(PPh₃)₄ to Pd(OAc)₂ with ligand additives like SPhos). Monitor reaction progress via in-situ IR spectroscopy to identify bottlenecks (e.g., boronic acid decomposition). Scale-up purification using flash chromatography with gradient elution (hexane/ethyl acetate) .

Data Contradiction and Validation

Q. How should conflicting bioactivity results between in vitro and in vivo studies be analyzed?

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., using liver microsomes).

- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations to enhance bioavailability.

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Replicate design : Perform triplicate experiments with independent compound batches.

- ANOVA analysis : Compare inter-batch variability (p < 0.05 threshold).

- Grubbs’ test : Identify and exclude outliers in EC₅₀/IC₅₀ datasets .

Safety and Compliance

Q. What safety protocols are essential for handling fluorinated aromatic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.